1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide
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Overview
Description
1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The benzoxazole and triazole intermediates are then coupled using appropriate linkers and reagents, such as sulfonyl chlorides, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and triazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target, leading to modulation of its activity. The methanesulfonamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
- 2-(2-Hydroxyphenyl)-2H-benzotriazoles
- 2-(2H-1,2,3-Triazol-2-yl)-benzoic acid derivatives
Uniqueness
1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide is unique due to its combination of benzoxazole and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and materials science.
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-27(25,13-17-15-8-4-5-9-18(15)26-21-17)22-16(12-23-19-10-11-20-23)14-6-2-1-3-7-14/h1-11,16,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRQLBBMQSQYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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